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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the clinical trial history of Adipiplon
(formerly NG2-73), a novel hypnotic agent developed by Neurogen Corporation for the

treatment of insomnia. The document details the drug's mechanism of action, summarizes the

findings from its clinical trial program, and outlines the experimental protocols utilized. A key

focus is the ultimate discontinuation of its development due to formulation challenges, offering

valuable insights for drug development professionals.

Introduction
Adipiplon emerged as a promising candidate for the treatment of insomnia, a prevalent sleep

disorder. It was designed as a selective partial agonist for the alpha-3 subunit of the gamma-

aminobutyric acid (GABA)-A receptor, a mechanism believed to offer a more favorable side-

effect profile compared to non-selective benzodiazepines and other hypnotics.[1][2] Early

clinical trials showed positive results in both sleep initiation and maintenance.[3] However, the

program was ultimately halted during a pivotal Phase II/III study due to unforeseen adverse

effects linked to a new drug formulation.[3]
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Adipiplon's therapeutic rationale was based on its selective modulation of the GABA-A

receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike

many existing hypnotics that non-selectively target various alpha subunits of the GABA-A

receptor, Adipiplon demonstrated preferential partial agonism for the alpha-3 subunit.[1] This

selectivity was hypothesized to induce sleep and anxiolysis with a reduced risk of the side

effects associated with other subunits, such as sedation, memory impairment, and abuse

potential linked to the alpha-1 subunit.

Activation of the GABA-A receptor by an agonist like Adipiplon enhances the influx of chloride

ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, which

is conducive to sleep.

Presynaptic Neuron

Postsynaptic Neuron

GABA

GABA-A Receptor (α3 subunit)

binds

Chloride Ion Channel
opens

Adipiplon

partially agonizes
Neuronal Hyperpolarization

leads to Reduced Neuronal
Excitability

causes
Promotion of Sleep

results in

Click to download full resolution via product page

Figure 1: Adipiplon's Mechanism of Action at the GABA-A Receptor.

Clinical Trial Program Overview
Adipiplon underwent a series of clinical trials, from Phase I to a pivotal Phase II/III study,

involving over 600 subjects. The early phases of development were promising, demonstrating

efficacy and good tolerability.
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Phase I and II Clinical Trials
Early-phase clinical trials established the safety and efficacy of Adipiplon in both healthy

volunteers and patients with insomnia.

Data Presentation

While press releases and summaries from Neurogen consistently reported statistically

significant improvements in sleep onset and maintenance, specific quantitative data from these

early trials are not publicly available. The following tables summarize the reported outcomes.

Table 1: Summary of Phase I Clinical Trial Data for Adipiplon

Parameter Population Key Findings

Safety & Tolerability Healthy Volunteers

Well-tolerated across a wide

range of doses. No serious

adverse events reported.

Pharmacokinetics Healthy Volunteers
Data not publicly available

(e.g., Tmax, Cmax, half-life).

Table 2: Summary of Phase IIa (Transient Insomnia) Clinical Trial Data for Adipiplon

Endpoint Population Results

Latency to Persistent Sleep

(LPS)

369 patients with transient

insomnia

Statistically significant

reduction compared to placebo

(p<0.0001).

Safety & Tolerability
369 patients with transient

insomnia

Well-tolerated at all tested

doses. No serious treatment-

related adverse events or

withdrawals.

Table 3: Summary of Phase IIb (Chronic Insomnia) Clinical Trial Data for Adipiplon
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Endpoint Population Results

Sleep Induction (Primary

Endpoint)
Patients with chronic insomnia

Doses met primary endpoints

with statistical and clinical

significance.

Sleep Maintenance (Primary

Endpoint)
Patients with chronic insomnia

Doses met primary endpoints

with statistical and clinical

significance.

Patient-Assessed Sleep

Quality
Patients with chronic insomnia

Statistically significant

improvement over placebo.

Next-Day Residual Effects Patients with chronic insomnia

No evidence of next-day

residual effects at effective

doses.

Experimental Protocols (General Overview for Phase I/II)

Detailed protocols for the early phase trials were not publicly released. However, based on

available information, a general outline can be constructed.

Phase I: Single and multiple ascending dose studies in healthy volunteers to assess safety,

tolerability, and pharmacokinetics.

Phase IIa: A randomized, placebo-controlled study in a model of transient insomnia to

evaluate the efficacy of various doses on sleep onset.

Phase IIb: Randomized, double-blind, placebo-controlled, multi-center, parallel-group studies

in patients with chronic insomnia. These trials evaluated a range of doses and formulations

(including immediate-release and sustained-release) over a two-week treatment period. The

primary endpoint was Latency to Persistent Sleep (LPS), with sleep maintenance as a key

secondary endpoint, assessed using polysomnography.

The Terminated Phase II/III Clinical Trial (NCT00683436)
A pivotal Phase II/III trial was initiated to compare a novel bilayer tablet formulation of

Adipiplon against Ambien CR® and placebo. This trial was ultimately suspended and
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terminated due to a higher than anticipated rate of unwanted next-day effects, which was

suspected to be related to the new formulation.

Data Presentation

As the trial was terminated early, efficacy and safety data were not publicly reported.

Experimental Protocol (NCT00683436)

Official Title: A Multi-Center, Randomized, Blinded, Active and Placebo-Controlled, Crossover

Study of the Efficacy and Safety of Two Doses of Adipiplon Bilayer Tablets in Primary

Insomniacs.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, 4-arm crossover

study.

Population: 84 patients with primary insomnia as defined by DSM-IV criteria, with difficulties

in both sleep initiation and maintenance.

Inclusion Criteria (Abbreviated):

Age 21-64 years.

BMI 21-34 kg/m ².

Subjective Latency to Sleep Onset > 45 minutes.

Mean habitual subjective Total Sleep Time (TST) < 6.5 hours.

Polysomnography (PSG) confirmed sleep disturbances (mean LPS > 20 min, mean

WASO > 40 min).

Exclusion Criteria (Abbreviated):

Other clinically significant sleep disorders (e.g., sleep apnea, restless leg syndrome).

Use of other psychotropic medications.
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History of drug or alcohol abuse.

Interventions:

Adipiplon (bilayer tablet, two different doses)

Placebo

Ambien CR® (12.5 mg)

Study Procedure:

Screening and 2-night baseline PSG assessment.

Randomization to one of four treatment sequences.

Four treatment periods, each consisting of two consecutive nights in a sleep laboratory

with PSG monitoring.

Study medication administered 30 minutes before the patient's usual bedtime.

Outcome Measures:

Primary: Polysomnographic measurement of sleep onset and maintenance.

Secondary: Subjective measures of sleep and next-day function.

The Bilayer Tablet Formulation and Trial Suspension
The suspension of the pivotal trial was a significant setback for the Adipiplon program.

Neurogen reported that the new bilayer tablet, which combined immediate-release and

controlled-release forms of Adipiplon, may not have been performing as expected. Prior

studies had used separate administrations of the two forms without observing the same rate of

next-day effects. This suggests a potential issue with the pharmacokinetics of the bilayer

formulation, possibly leading to altered drug release and exposure profiles that contributed to

the adverse events.
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Adipiplon Clinical Development Workflow
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Figure 2: Clinical Trial Workflow for Adipiplon.
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Conclusion
The clinical development of Adipiplon for insomnia serves as a critical case study in

pharmaceutical development. The compound's novel mechanism of action, targeting the

GABA-A alpha-3 subunit, showed significant promise in early-phase trials, meeting primary

endpoints for both sleep onset and maintenance with good tolerability. However, the program's

trajectory was abruptly altered by unexpected adverse events in a pivotal trial, strongly

suggesting a formulation-dependent issue with a novel bilayer tablet. This highlights the crucial

importance of formulation science and the potential for significant changes in a drug's

pharmacokinetic and safety profile when altering its delivery system. For researchers and drug

developers, the story of Adipiplon underscores the need for meticulous formulation

development and testing, even for compounds with a promising efficacy and safety profile in

earlier clinical stages.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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